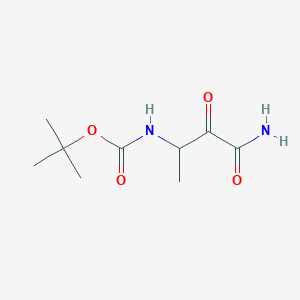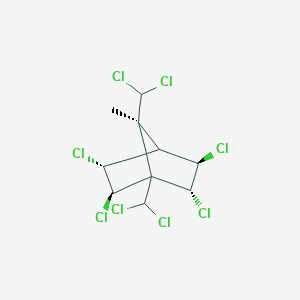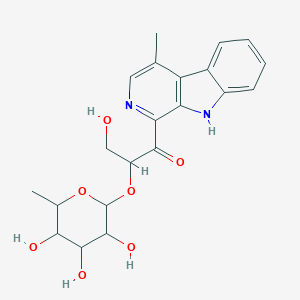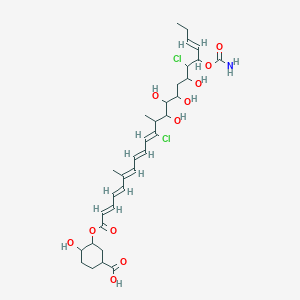![molecular formula C18H19BrN2O3 B235354 N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB-4 is a potent and selective inhibitor of the protein tyrosine phosphatase (PTP) called PTP1B, which has been implicated in various diseases, such as diabetes, obesity, and cancer.
Wirkmechanismus
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide works by specifically inhibiting PTP1B, which is a negative regulator of insulin signaling and a key player in various signaling pathways involved in metabolism and cancer. By inhibiting PTP1B, this compound enhances insulin sensitivity, promotes energy expenditure, and inhibits cancer cell growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. These include improved insulin sensitivity, increased energy expenditure, reduced food intake, reduced body weight and adiposity, and inhibition of cancer cell growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide for lab experiments is its high potency and selectivity for PTP1B, which allows for specific inhibition of this target without affecting other phosphatases. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in diseases such as diabetes, obesity, and cancer. Another direction is to explore its effects on other signaling pathways and targets beyond PTP1B. Additionally, future research could focus on developing more soluble and bioavailable analogs of this compound for improved therapeutic efficacy.
Synthesemethoden
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has shown promising results in the treatment of diabetes, obesity, and cancer. In diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In obesity, this compound has been shown to reduce body weight and adiposity by increasing energy expenditure and reducing food intake. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting PTP1B.
Eigenschaften
Molekularformel |
C18H19BrN2O3 |
|---|---|
Molekulargewicht |
391.3 g/mol |
IUPAC-Name |
N-(3-bromo-4-morpholin-4-ylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-23-17-5-3-2-4-14(17)18(22)20-13-6-7-16(15(19)12-13)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
InChI-Schlüssel |
QHFCRIJVKQVVIA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)
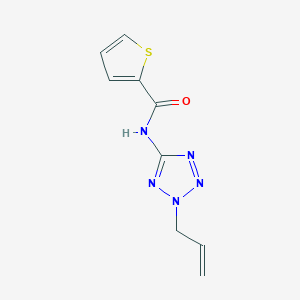
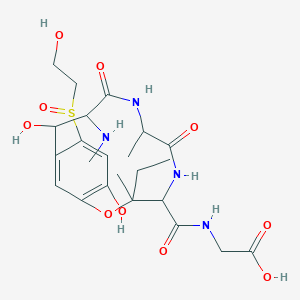
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)
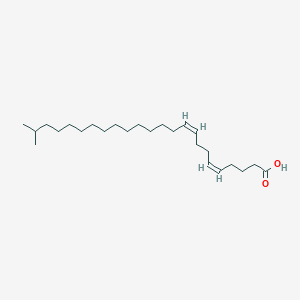
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)
